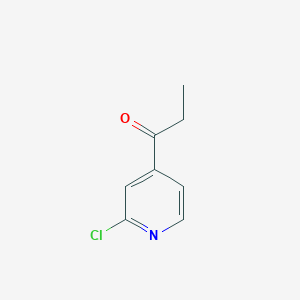

2-Chloro-4-propionylpyridine

Description

2-Chloro-4-propionylpyridine (C₈H₇ClNO) is a pyridine derivative featuring a chlorine atom at the 2-position and a propionyl group (COCH₂CH₃) at the 4-position. Its molecular weight is 168.45 g/mol, and it serves as a versatile intermediate in organic synthesis, particularly for generating oxime derivatives and other functionalized compounds . Key properties include:

- Synthetic utility: Demonstrated in the preparation of 1-(2-chloropyridin-4-yl)propan-1-one oxime (S2) with 90% yield via hydroxylamine hydrochloride reaction .

- Spectroscopic data: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.42 (d, J = 5.1 Hz, 1H) and δ 7.65 (dd, J = 4.4, 5.9 Hz, 2H), confirming the pyridine backbone and propionyl substituent .

- Commercial availability: Listed by CymitQuimica as a research chemical, highlighting its industrial relevance .

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONLVKPBHGMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521844 | |

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87121-53-7 | |

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propionylpyridine typically involves the chlorination of 4-propionylpyridine. One common method includes the reaction of 4-pyridylaldehyde with a formate reagent to generate 4-(2-hydroxypropyl)pyridine, followed by reduction to 4-propionylpyridine. The final step involves chlorination using a chlorinating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-propionylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The propionyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 2-amino-4-propionylpyridine or 2-thio-4-propionylpyridine.

Oxidation: Formation of 2-chloro-4-pyridinecarboxylic acid.

Reduction: Formation of 2-chloro-4-propionyl alcohol.

Scientific Research Applications

2-Chloro-4-propionylpyridine has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating addiction to opioid drugs such as heroin and morphine.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-propionylpyridine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems, particularly those involved in addiction and pain modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chloro vs. Fluoro and Formyl vs. Propionyl

2-Chloro-5-fluoro-4-formylpyridine (C₆H₃ClFNO; MW: 175.55 g/mol)

- Key differences : Replaces the propionyl group with a formyl (CHO) group and introduces a fluorine atom at the 5-position.

- Applications : Likely used in fluorinated drug intermediates, though specific pharmacological data are unavailable in the provided evidence.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (C₇H₇ClN₂O₂; CAS: 89581-58-8)

- Structural divergence : A pyrimidine derivative with a carboxylic acid group, differing in ring structure (two nitrogens vs. one in pyridine).

- Implications : Pyrimidines exhibit distinct hydrogen-bonding capabilities and aromatic stability, making them common in nucleotide analogs and kinase inhibitors .

Substituted Phenylpyridine Derivatives

Compounds from (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) exhibit:

- Higher molecular weights (466–545 g/mol) due to bulky substituents like nitro (-NO₂) and bromo (-Br) groups.

- Elevated melting points (268–287°C vs. unreported for 2-chloro-4-propionylpyridine), attributed to increased molecular symmetry and π-π stacking from aromatic substituents .

- Synthetic complexity : Lower yields (67–81%) compared to this compound’s derivatives, reflecting challenges in multi-step functionalization .

Data Table: Comparative Analysis

Key Research Findings

Reactivity Hierarchy :

- The propionyl group in this compound facilitates nucleophilic additions (e.g., oxime formation) more readily than formyl groups due to steric hindrance and electronic effects .

- Chlorine at the 2-position enhances leaving-group ability in substitution reactions compared to fluorine or methyl groups .

Thermal Stability :

- Substituted phenylpyridines () exhibit higher thermal stability (melting points >268°C) than simpler pyridine derivatives, likely due to extended conjugation .

Biological Activity

2-Chloro-4-propionylpyridine (CAS Number: 87121-53-7) is a heterocyclic compound with a molecular formula of CHClNO and a molecular weight of 169.61 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 169.61 g/mol

- Melting Point : 32-34 °C

Research indicates that this compound exhibits biological activity primarily through its interaction with various cellular pathways. It is suggested that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The structural features, including the presence of a chloro group and a propionyl moiety, contribute to its reactivity and potential biological effects.

Anticancer Properties

One of the most significant areas of interest regarding this compound is its anticancer activity. Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including:

- Clear Cell Renal Carcinoma (CC-RCC) : In vitro studies suggest that compounds with similar structures can inhibit tumor growth by restoring function to the VHL (von Hippel-Lindau) tumor suppressor gene, which is often mutated in renal cancers .

- Breast Cancer Cell Lines : Preliminary data indicate that this compound may also possess antiproliferative effects against breast cancer cells, potentially through the inhibition of DNA topoisomerases, which are critical for DNA replication and cell division .

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

- Topoisomerase I Inhibition : Similar compounds have demonstrated inhibitory effects on topoisomerase I, suggesting that this compound may exert similar actions, leading to disrupted DNA replication in cancer cells .

Study on Anticancer Activity

A study conducted on various pyridine derivatives, including this compound, showed promising results in inhibiting cell proliferation in vitro. The following table summarizes the findings:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.3 | Topoisomerase I inhibition |

| Similar Pyridine Derivative | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| Similar Pyridine Derivative | HCT116 (Colon Cancer) | 18.0 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.